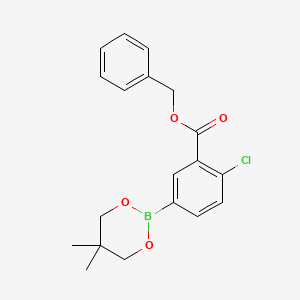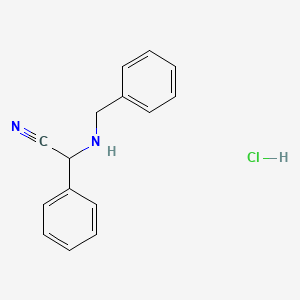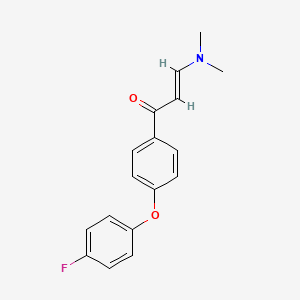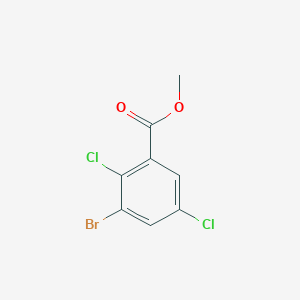amino}propanoic acid CAS No. 2109562-89-0](/img/structure/B6328130.png)
3-{[(t-Butoxy)carbonyl](diphenylmethyl)amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) in dipeptide synthesis . The process involves the use of a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) suspended in water at ambient temperature .Molecular Structure Analysis
The molecule contains a total of 51 atoms. There are 25 Hydrogen atoms, 21 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .Chemical Reactions Analysis
The compound can undergo reduction reactions. Acid chlorides can be converted to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3). The hydride source (LiAlH(Ot-Bu)3) is a weaker reducing agent than lithium aluminum hydride .Wirkmechanismus
Mode of Action
The compound interacts with its targets through the formation of peptide bonds. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .
Biochemical Pathways
The compound is involved in the biochemical pathway of dipeptide synthesis .
Result of Action
The action of the compound results in the formation of dipeptides in satisfactory yields within 15 minutes . This suggests that the compound could be efficient in reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is partially miscible in water but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . This suggests that the compound’s action could be influenced by the solvent environment.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Boc-Dpa in laboratory experiments is its versatility. Boc-Dpa can be used for a wide range of applications, including the synthesis of peptides, proteins, and peptidomimetics. In addition, Boc-Dpa can be used for the synthesis of nucleosides, nucleotides, and oligonucleotides. Furthermore, Boc-Dpa has been used for the synthesis of heterocyclic compounds, polymers, and other organic compounds.
The main limitation of using Boc-Dpa in laboratory experiments is its instability. Boc-Dpa is a very reactive compound and can easily decompose in the presence of acids, bases, and other reactive compounds. Therefore, it is important to carefully select the conditions under which Boc-Dpa is used.
Zukünftige Richtungen
The future of Boc-Dpa is promising, as it is a versatile reagent with many potential applications. There are many potential future directions for the use of Boc-Dpa, including: the development of new synthetic methods for the synthesis of peptides, proteins, and peptidomimetics; the development of new methods for the synthesis of nucleosides, nucleotides, and oligonucleotides; the development of new methods for the synthesis of heterocyclic compounds, polymers, and other organic compounds; the development of new methods for the synthesis of organic dyes, fluorescent probes, and other biologically active molecules; and the development of new methods for the protection of amino groups. In addition, research into the biochemical and physiological effects of Boc-Dpa could lead to new therapeutic applications.
Synthesemethoden
Boc-Dpa is generally synthesized by a two-step process. The first step involves the reaction of t-butyl chloroformate with diphenylmethyl amine in a solvent such as dimethylformamide. This reaction results in the formation of the Boc-Dpa intermediate. The second step involves the deprotection of the Boc-Dpa intermediate with hydrochloric acid. The resulting Boc-Dpa can then be isolated by precipitation with ether and recrystallized from ethanol.
Wissenschaftliche Forschungsanwendungen
Boc-Dpa is a versatile reagent used in a variety of scientific research applications. It is commonly used as a protecting group for amino groups in the synthesis of peptides, proteins, and peptidomimetics. In addition, Boc-Dpa can be used for the synthesis of nucleosides, nucleotides, and oligonucleotides. Furthermore, Boc-Dpa has been used for the synthesis of heterocyclic compounds, polymers, and other organic compounds. Boc-Dpa is also used in the synthesis of organic dyes, fluorescent probes, and other biologically active molecules.
Eigenschaften
IUPAC Name |
3-[benzhydryl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22(15-14-18(23)24)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,14-15H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFDIJALGJIKON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine, 97%](/img/structure/B6328066.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B6328080.png)










